3,5-Dimethyl-2-phenylmorpholine hydrochloride

Salt-form selection Aqueous solubility Bioassay preparation

Choose 3,5-Dimethyl-2-phenylmorpholine hydrochloride (PDM-35 HCl) for its unique 3,5-dimethyl SAR profile—distinct from phenmetrazine, phendimetrazine, and 3,6-DMPM. No published EC₅₀/IC₅₀ data exist, making it a valuable candidate for de novo DAT/NET/SERT profiling. The HCl salt guarantees superior aqueous solubility for assay buffer dissolution. Use as an analytical reference standard (InChI Key: YKCSYIYQRSVLAK-UHFFFAOYSA-N) or as a versatile morpholine secondary amine intermediate for N-alkylation/acylation. Solid, non-hygroscopic, ≥95% purity.

Molecular Formula C12H18ClNO
Molecular Weight 227.73 g/mol
CAS No. 2126178-41-2
Cat. No. B1436127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-2-phenylmorpholine hydrochloride
CAS2126178-41-2
Molecular FormulaC12H18ClNO
Molecular Weight227.73 g/mol
Structural Identifiers
SMILESCC1COC(C(N1)C)C2=CC=CC=C2.Cl
InChIInChI=1S/C12H17NO.ClH/c1-9-8-14-12(10(2)13-9)11-6-4-3-5-7-11;/h3-7,9-10,12-13H,8H2,1-2H3;1H
InChIKeyOBEVOFMPURVTHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-2-phenylmorpholine Hydrochloride (CAS 2126178-41-2): Procurement-Ready Overview for Research Selection


3,5-Dimethyl-2-phenylmorpholine hydrochloride (CAS 2126178-41-2), also designated PDM-35 hydrochloride, is the hydrochloride salt of a disubstituted phenylmorpholine within the broader substituted phenmetrazine class [1]. The free base form (CAS 1218345-44-8, molecular formula C₁₂H₁₇NO, MW 191.27 g/mol) carries methyl substituents at the 3- and 5-positions of the morpholine ring, distinguishing it from the clinically studied 3-methyl analog phenmetrazine and the 3,4-dimethyl analog phendimetrazine [2]. The hydrochloride salt (C₁₂H₁₈ClNO, MW 227.73 g/mol) is supplied as a solid with a typical minimum purity specification of 95% . This compound is classified as a substituted phenylmorpholine psychostimulant and anorectic agent, structurally related to phenmetrazine, and is employed exclusively as a research chemical and synthetic intermediate [1][2].

Why 3,5-Dimethyl-2-phenylmorpholine Hydrochloride Cannot Be Interchanged with Other Phenylmorpholine Derivatives


Generic substitution among phenylmorpholine analogs is not scientifically justified because the position and number of methyl substituents on the morpholine ring fundamentally dictate monoamine transporter interaction profiles [1]. Phenmetrazine (3-methyl) acts as a potent norepinephrine-dopamine releasing agent (NDRA) with EC₅₀ values of ~50 nM (NE) and ~131 nM (DA) and negligible serotonin activity (EC₅₀ ~7,765 nM), while the 3,4-dimethyl isomer phendimetrazine functions as a prodrug requiring N-demethylation to generate active phenmetrazine [2]. The 3,6-dimethyl positional isomer is predicted—based on class-level SAR—to preferentially inhibit serotonin reuptake rather than promote dopamine/norepinephrine release [3]. For the 3,5-dimethyl substitution pattern of PDM-35, dedicated pharmacological characterization remains absent from the peer-reviewed literature; however, its distinct substitution geometry precludes any assumption of pharmacological equivalence to other phenylmorpholines [1][3]. Furthermore, the hydrochloride salt form (CAS 2126178-41-2) exhibits markedly enhanced aqueous solubility relative to the free base, directly impacting experimental protocols requiring dissolution in polar media .

Quantitative Differentiation Evidence for 3,5-Dimethyl-2-phenylmorpholine Hydrochloride (CAS 2126178-41-2)


Aqueous Solubility Advantage of Hydrochloride Salt (CAS 2126178-41-2) Over Free Base Form

The hydrochloride salt (CAS 2126178-41-2) demonstrates qualitatively superior water solubility compared to the free base (CAS 1218345-44-8). The free base exhibits limited aqueous solubility consistent with its predominantly hydrophobic character (predicted logP ~3.26, pKa ~7.6), whereas salt formation via protonation of the morpholine secondary amine introduces ionic character that facilitates dissolution in polar protic solvents . This differential solubility behavior aligns with the general principle that secondary amine hydrochlorides exhibit enhanced water solubility relative to their neutral free-base counterparts [1].

Salt-form selection Aqueous solubility Bioassay preparation Pre-formulation

3,5-Dimethyl Substitution Pattern Differentiates PDM-35 from Phenmetrazine (3-Methyl) at the Level of Monoamine Transporter Interaction Prediction

Phenmetrazine (3-methyl-2-phenylmorpholine) is a well-characterized norepinephrine-dopamine releasing agent with measured EC₅₀ values of 50.4 ± 5.4 nM at NET and 131 ± 11 nM at DAT, with negligible serotonin release (EC₅₀ = 7,765 ± 610 nM) [1]. The addition of a second methyl group at the 5-position in PDM-35 alters the steric and electronic environment around the morpholine nitrogen, which is critical for transporter substrate recognition [2]. Class-level SAR from the phenylmorpholine series demonstrates that methyl substitution position is a primary determinant of monoamine selectivity: 3-methyl substitution (phenmetrazine) favors NDRA activity, 3,4-dimethyl (phendimetrazine) acts as a prodrug, and 3,6-dimethyl substitution is predicted to shift selectivity toward serotonin reuptake inhibition [2][3]. No direct in vitro EC₅₀/IC₅₀ data exist for PDM-35 in peer-reviewed literature; the mechanism of action remains uncharacterized due to a lack of dedicated research [3].

Structure-activity relationship Monoamine transporter Phenylmorpholine SAR Dopamine releaser

Positional Isomer Differentiation: PDM-35 (3,5-Dimethyl) Versus 2-Phenyl-3,6-dimethylmorpholine (3,6-DMPM)

PDM-35 (3,5-dimethyl substitution) and 2-phenyl-3,6-dimethylmorpholine (3,6-DMPM, CAS 92902-99-3) are positional isomers differing only in the location of the second methyl group (position 5 vs. position 6 on the morpholine ring) [1]. Class-level SAR predicts that this positional difference produces divergent pharmacological profiles: 3,6-dimethyl substitution is predicted to favor serotonin reuptake inhibition and produce antidepressant-like effects, whereas 3,5-dimethyl substitution is predicted—by analogy to phenmetrazine's 3-methyl NDRA profile—to favor dopamine and norepinephrine release [1][2]. Neither compound has published quantitative in vitro transporter data; these predictions derive from the broader phenylmorpholine SAR framework in which methyl position is the dominant selectivity determinant [2].

Positional isomerism Monoamine selectivity Serotonin reuptake Dopamine release

Regulatory Status Differentiation: PDM-35 Occupies a Distinct Legal Classification Relative to Scheduled Phenylmorpholines

PDM-35 is unscheduled at the federal level in Canada, classified for industrial and scientific use only under Germany's Neue-psychoaktive-Stoffe-Gesetz (NpSG), covered under the UK Psychoactive Substances Act 2016, and considered an analogue of a Schedule I/II controlled substance under the US Federal Analogue Act [1]. In contrast, phenmetrazine is a Schedule II controlled substance in the US and a Schedule IV controlled substance under the UN Convention on Psychotropic Substances, while phendimetrazine is a Schedule III controlled substance in the US [2]. This differential scheduling means PDM-35 may be procured for legitimate research purposes under fewer regulatory constraints in certain jurisdictions compared to its scheduled analogs [1].

Regulatory status Controlled substance analog Research compliance Procurement eligibility

Predicted Physicochemical Profile of Free Base Provides Baseline for Salt-Form Selection and Analytical Method Development

The free base of PDM-35 (CAS 1218345-44-8) has a predicted boiling point of 293.2 ± 25.0 °C, density of 0.967–1.0 g/cm³, pKa of approximately 7.6 (typical for morpholine secondary amines), and a calculated logP (octanol/water) of 3.26 . Computational predictions using SolTranNet estimate aqueous solubility of the free base as log(S) = −1.394 mol/L, and blood-brain barrier permeability is predicted as positive [1]. These predicted values provide a reference baseline for comparing the hydrochloride salt's altered physicochemical behavior and for developing analytical methods (HPLC, LC-MS) specific to this compound. By comparison, phenmetrazine has a reported logP of approximately 2.5 and a pKa of ~8.4, reflecting how even modest structural modifications alter key physicochemical parameters [2].

Physicochemical properties LogP pKa BBB permeability Analytical characterization

Recommended Procurement Scenarios for 3,5-Dimethyl-2-phenylmorpholine Hydrochloride Based on Quantitative Evidence


Neuropharmacological Characterization of Novel Dopamine/Norepinephrine Releasers

PDM-35 hydrochloride is appropriate for research programs conducting de novo pharmacological characterization of understudied phenylmorpholine analogs. Its 3,5-dimethyl substitution pattern occupies SAR space distinct from phenmetrazine (3-methyl) and 3,6-DMPM (3,6-dimethyl), and the complete absence of published EC₅₀/IC₅₀ data [1] positions this compound as a candidate for primary transporter release/uptake assays (DAT, NET, SERT) in rat brain synaptosomes or transfected cell lines. The hydrochloride salt form's superior aqueous solubility facilitates direct dissolution in assay buffer without organic co-solvents that may interfere with transporter kinetics.

Analytical Reference Standard Development for Phenylmorpholine Identification

The compound's well-defined molecular identity (InChI Key: YKCSYIYQRSVLAK-UHFFFAOYSA-N), solid physical form at 20°C, and minimum 95% purity specification support its use as an analytical reference standard for GC-MS and LC-MS/MS method development targeting phenylmorpholine-class compounds in forensic or metabolomic applications. Its predicted logP of 3.26 and pKa of ~7.6 provide starting parameters for reversed-phase HPLC method optimization.

Synthetic Intermediate for Diversified Phenylmorpholine Derivative Libraries

As a morpholine secondary amine hydrochloride, this compound serves as a versatile synthetic intermediate amenable to N-alkylation, N-acylation, and reductive amination reactions . The hydrochloride salt form offers practical handling advantages (solid, non-hygroscopic, stable under long-term cool/dry storage conditions) compared to the free base for medicinal chemistry campaigns exploring structure-activity relationships around the 3,5-dimethyl-2-phenylmorpholine scaffold.

Regulatory Science and Drug Policy Research

PDM-35's distinct regulatory status—unscheduled in Canada, classified for industrial/scientific use in Germany, and treated as a Federal Analogue Act substance in the US [1]—makes it a relevant subject for regulatory science studies examining the relationship between phenylmorpholine structure, pharmacological activity, and legal scheduling frameworks. Procurement of the analytically characterized hydrochloride salt enables controlled comparative studies against scheduled analogs such as phenmetrazine and phendimetrazine.

Quote Request

Request a Quote for 3,5-Dimethyl-2-phenylmorpholine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.